Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate is an organic compound with the molecular formula C20H15BrO5S. It is a derivative of benzoic acid and contains both benzyl and bromobenzenesulfonyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial action against bacterial and fungal strains . Therefore, it is plausible that this compound may also target microbial cells.
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential microbial proteins, leading to cell death
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also exert a bactericidal or bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate typically involves the reaction of benzyl 4-hydroxybenzoate with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides or sulfonate esters.
Ester Hydrolysis: Products are 4-hydroxybenzoic acid and benzyl alcohol.
Oxidation and Reduction: Products include sulfonic acids or sulfides, depending on the reaction conditions.
Scientific Research Applications
Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: A precursor used in the synthesis of Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate.
Benzyl 4-Hydroxybenzoate: Another precursor used in the synthesis.
4-Methoxybenzenesulfonyl Chloride: Similar in structure but with a methoxy group instead of a bromine atom.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both benzyl and bromobenzenesulfonyl groups, which confer distinct reactivity and potential applications. The bromine atom enhances the electrophilicity of the sulfonyl group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 4-(4-bromophenyl)sulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO5S/c21-17-8-12-19(13-9-17)27(23,24)26-18-10-6-16(7-11-18)20(22)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAOFIMMHHMROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.